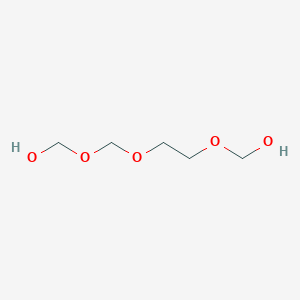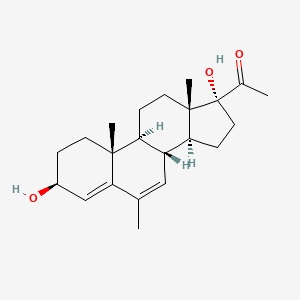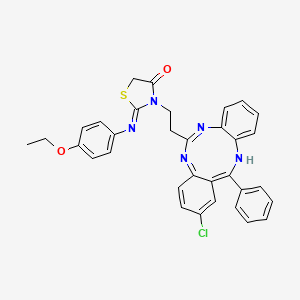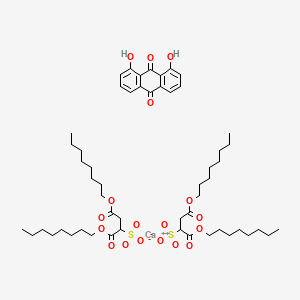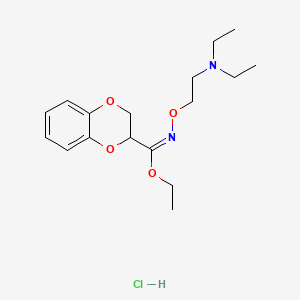
1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- is a complex organic compound with the molecular formula C17H26N2O4.ClH and a molecular weight of 358.91 . This compound is known for its unique chemical structure, which includes a benzodioxin ring and a carboximidic acid group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- involves multiple steps, starting with the preparation of the benzodioxin ring. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound. Common reagents used in the synthesis include diethylamine, ethyl chloroformate, and various catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring of reaction parameters and the use of high-purity reagents to achieve the desired product quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)-
- 1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, methyl ester, monohydrochloride, (E)-
Uniqueness
Compared to similar compounds, 1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- stands out due to its specific ethyl ester group, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
147017-74-1 |
|---|---|
Fórmula molecular |
C17H27ClN2O4 |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
ethyl (3E)-N-[2-(diethylamino)ethoxy]-2,3-dihydro-1,4-benzodioxine-3-carboximidate;hydrochloride |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-4-19(5-2)11-12-22-18-17(20-6-3)16-13-21-14-9-7-8-10-15(14)23-16;/h7-10,16H,4-6,11-13H2,1-3H3;1H/b18-17+; |
Clave InChI |
DMBFARPIKGWTSC-ZAGWXBKKSA-N |
SMILES isomérico |
CCN(CC)CCO/N=C(\C1COC2=CC=CC=C2O1)/OCC.Cl |
SMILES canónico |
CCN(CC)CCON=C(C1COC2=CC=CC=C2O1)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
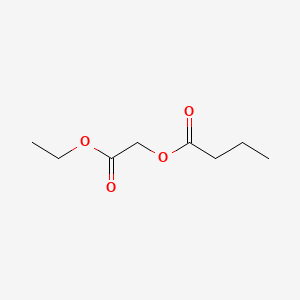
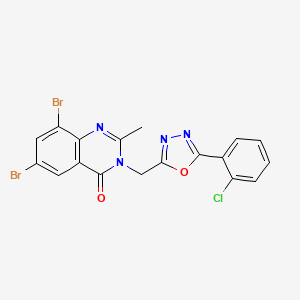
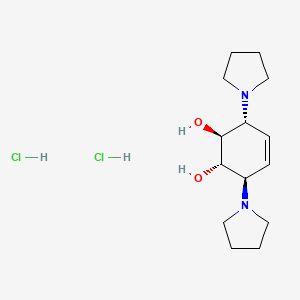


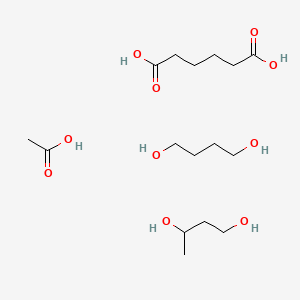
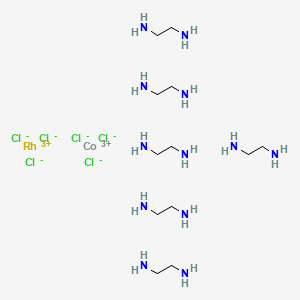
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
